molecular formula C20H20Cl4O5 B1427371 Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside CAS No. 636581-81-2

Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside

Cat. No. B1427371
M. Wt: 482.2 g/mol
InChI Key: BISWEUXISBNCCJ-SDWZKWEYSA-N
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Description

Molecular Structure Analysis

“Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside” has a molecular formula of C20H20Cl4O512. The average mass is 482.182 Da2.


Scientific Research Applications

Environmental Impact and Toxicology Studies

The environmental presence and toxicological effects of related compounds, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), have been extensively studied. These studies offer insights into how compounds with dichlorobenzyl groups might behave in natural settings and their potential impacts on ecosystems and human health.

Applications in Biological and Medical Research

The study of compounds with methylation properties, such as DNA methyltransferase inhibitors, reveals their potential applications in cancer research and treatment. These compounds can inhibit hypermethylation, restoring suppressor gene expression and exerting antitumor effects in laboratory models (Goffin & Eisenhauer, 2002). This suggests that research into the biochemical properties and reactions of Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside could uncover potential therapeutic applications.

Safety And Hazards

For safety data sheets of “Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside”, you may refer to specific databases like the one provided by LookChem3.


properties

IUPAC Name

(3R,4S,5R)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-2-methoxyoxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20Cl4O5/c1-26-20-18(25)19(28-9-12-3-5-14(22)7-16(12)24)17(29-20)10-27-8-11-2-4-13(21)6-15(11)23/h2-7,17-20,25H,8-10H2,1H3/t17-,18-,19-,20?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISWEUXISBNCCJ-SDWZKWEYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(O1)COCC2=C(C=C(C=C2)Cl)Cl)OCC3=C(C=C(C=C3)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1[C@@H]([C@@H]([C@H](O1)COCC2=C(C=C(C=C2)Cl)Cl)OCC3=C(C=C(C=C3)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside
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Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside
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Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside
Reactant of Route 5
Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside
Reactant of Route 6
Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside

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